molecular formula C11H8BrN3 B13706743 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine

2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine

Cat. No.: B13706743
M. Wt: 262.10 g/mol
InChI Key: HDLISMUPRGZVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD32632785 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H8BrN3

Molecular Weight

262.10 g/mol

IUPAC Name

9-bromo-5H-indeno[1,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H8BrN3/c12-8-3-1-2-6-4-7-5-14-11(13)15-10(7)9(6)8/h1-3,5H,4H2,(H2,13,14,15)

InChI Key

HDLISMUPRGZVNW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)Br)C3=NC(=NC=C31)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32632785 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. One common method involves the use of triazolo ring compounds, which are reacted with methanesulfonate under controlled conditions to form the desired crystal form . The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the reaction and ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the preparation method of MFCD32632785 is designed to be simple and scalable. The process involves the use of readily available raw materials and efficient reaction conditions that can be easily controlled. The industrial production method ensures that the compound is produced in large quantities with consistent quality, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: MFCD32632785 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32632785 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require the presence of oxygen or other oxidizing agents, while reduction reactions may involve hydrogen or other reducing agents .

Major Products Formed: The major products formed from the reactions of MFCD32632785 depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms.

Scientific Research Applications

MFCD32632785 has a wide range of scientific research applications, making it a valuable compound in various fields.

Chemistry: In chemistry, MFCD32632785 is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds. Its stability and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methods .

Biology: In biology, MFCD32632785 is used in the study of biological processes and pathways. Its unique properties allow researchers to investigate its effects on different biological systems and understand its role in various cellular functions .

Medicine: In medicine, MFCD32632785 has potential therapeutic applications. Researchers are exploring its use in the development of new drugs and treatments for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery and development .

Industry: In the industrial sector, MFCD32632785 is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and ease of production make it a valuable compound for industrial applications .

Mechanism of Action

The mechanism of action of MFCD32632785 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Conclusion

MFCD32632785 is a compound with significant potential in various scientific and industrial fields. Its unique properties and versatility make it a valuable subject of study and application. As research continues, the full potential of this compound will likely be realized, leading to new discoveries and advancements in multiple disciplines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.